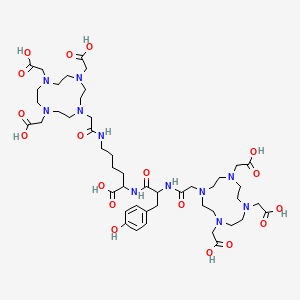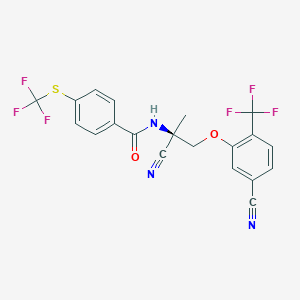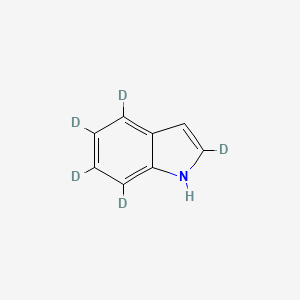
Indole-2,4,5,6,7-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2,4,5,6,7-d5 is a deuterated form of indole, an aromatic heterocyclic organic compound. The deuterium atoms replace the hydrogen atoms at positions 2, 4, 5, 6, and 7 on the indole ring. This compound is significant in various scientific research fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-2,4,5,6,7-d5 can be synthesized through several methods. One common approach involves the deuteration of indole using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure the complete exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of 1H-indole-2,4,5,6,7-d5 often involves the use of deuterated reagents and solvents to achieve high yields and purity. The process may include multiple steps of purification, such as distillation and crystallization, to isolate the desired deuterated compound .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-2,4,5,6,7-d5 undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogens (bromine, chlorine), alkylating agents, and Friedel-Crafts reagents.
Major Products:
Oxidation: this compound-3-one.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
1H-Indole-2,4,5,6,7-d5 has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-indole-2,4,5,6,7-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and reactivity, making it a valuable tool in studying biochemical processes. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1H-Indole-2,4,5,6,7-d5 is unique due to its deuterium content, which distinguishes it from other indole derivatives. Similar compounds include:
Indole-2,4,5,6,7-d5-3-acetic acid: A deuterated form of indole-3-acetic acid, used in plant hormone studies.
Indole-3-carboxaldehyde: An indole derivative with a formyl group at position 3, used in organic synthesis and medicinal chemistry.
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
The uniqueness of 1H-indole-2,4,5,6,7-d5 lies in its deuterium atoms, which provide distinct advantages in research applications, such as enhanced stability and altered metabolic pathways .
Properties
Molecular Formula |
C8H7N |
|---|---|
Molecular Weight |
122.18 g/mol |
IUPAC Name |
2,4,5,6,7-pentadeuterio-1H-indole |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1D,2D,3D,4D,6D |
InChI Key |
SIKJAQJRHWYJAI-SNOLXCFTSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C(C(=C2N1)[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)

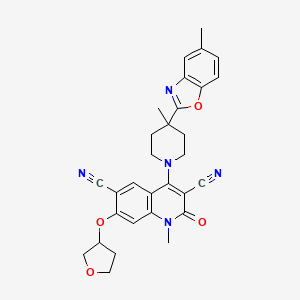
![(3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12374821.png)

![methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B12374831.png)
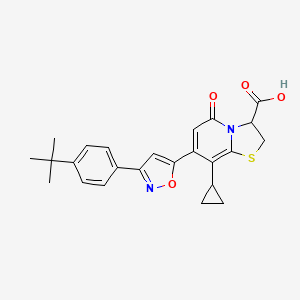
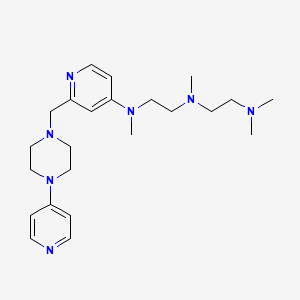
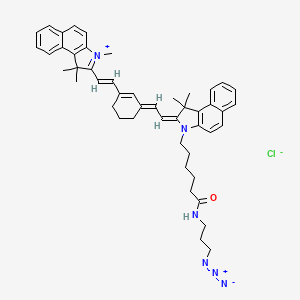
![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
